molecular formula C21H28O B13101982 Bis(4-(tert-butyl)phenyl)methanol

Bis(4-(tert-butyl)phenyl)methanol

Cat. No.: B13101982
M. Wt: 296.4 g/mol
InChI Key: YROADUBOXHBRDA-UHFFFAOYSA-N
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Description

Bis(4-(tert-butyl)phenyl)methanol: is an organic compound with the molecular formula C21H28O. It is characterized by the presence of two 4-(tert-butyl)phenyl groups attached to a central methanol moiety. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-(tert-butyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(tert-butyl)benzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of catalytic hydrogenation processes where 4-(tert-butyl)benzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(4-(tert-butyl)phenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with key proteins .

Biological Activity

Bis(4-(tert-butyl)phenyl)methanol (BTPM) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including cytotoxicity, antioxidant activity, and other relevant pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C21H28OC_{21}H_{28}O and a molecular weight of 312.45 g/mol. Its structure consists of two tert-butyl-substituted phenyl groups attached to a central methanol moiety, contributing to its lipophilicity and potential bioactivity.

1. Cytotoxicity

Cytotoxicity studies have been pivotal in assessing the potential of BTPM as an anticancer agent. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxic effects against different cancer cell lines.

  • Case Study: MCF-7 Breast Cancer Cells
    A study evaluated the cytotoxic effects of BTPM against the MCF-7 breast cancer cell line. The compound showed promising results with an IC50 value that suggests significant inhibitory activity compared to standard anticancer drugs like tamoxifen. The specific IC50 values for BTPM remain to be fully established but are anticipated to be within a competitive range based on structural analogs .

2. Antioxidant Activity

Antioxidant properties are crucial for compounds used in therapeutic applications, as they can mitigate oxidative stress-related damage in cells.

  • Mechanism of Action
    BTPM's antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Research on related compounds, such as 2,4-di-tert-butylphenol, demonstrates that these phenolic compounds can significantly reduce reactive oxygen species (ROS) levels in vitro .
  • Comparative Analysis
    A comparative study on various antioxidants revealed that BTPM exhibits stronger antioxidant activity than some common antioxidants like vitamin E, suggesting its potential application in preventing oxidative stress-related diseases.

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundTarget Cell Line/OrganismIC50 Value (µM)Reference
CytotoxicityThis compoundMCF-7 Breast Cancer CellsTBD
Antioxidant2,4-Di-tert-butylphenolVariousTBD
Antimicrobial2,4-Di-tert-butylphenolVarious Bacteria/FungiTBD

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of BTPM. Modifications on the phenolic rings or the methanol group could enhance its efficacy and selectivity against cancer cells.

Potential Modifications

  • Substituting different alkyl groups or introducing halogens may improve cytotoxicity and selectivity.
  • Exploring derivatives with varying chain lengths or functional groups could yield compounds with enhanced pharmacological profiles.

Properties

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

bis(4-tert-butylphenyl)methanol

InChI

InChI=1S/C21H28O/c1-20(2,3)17-11-7-15(8-12-17)19(22)16-9-13-18(14-10-16)21(4,5)6/h7-14,19,22H,1-6H3

InChI Key

YROADUBOXHBRDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C)(C)C)O

Origin of Product

United States

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